1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Dopamine D3 Receptor GPCR Selectivity Urea Bioisostere

This compound is a synthetic heterocyclic urea featuring a 4-fluorobenzyl group linked via urea to a piperidine ring, which is in turn substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. It belongs to the class of diaryl/heteroaryl ureas, a chemotype known for interacting with diverse biological targets, including kinases and G protein-coupled receptors.

Molecular Formula C18H19F4N5O
Molecular Weight 397.378
CAS No. 2034405-27-9
Cat. No. B2546400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
CAS2034405-27-9
Molecular FormulaC18H19F4N5O
Molecular Weight397.378
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NCC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C18H19F4N5O/c19-13-3-1-12(2-4-13)10-23-17(28)26-14-5-7-27(8-6-14)16-9-15(18(20,21)22)24-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,23,26,28)
InChIKeyRMCBHQAXMCLCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea (CAS 2034405-27-9) for Target-Based Screening


This compound is a synthetic heterocyclic urea featuring a 4-fluorobenzyl group linked via urea to a piperidine ring, which is in turn substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl moiety [1]. It belongs to the class of diaryl/heteroaryl ureas, a chemotype known for interacting with diverse biological targets, including kinases and G protein-coupled receptors. Its structure suggests utility in medicinal chemistry for exploring structure-activity relationships (SAR) around its three distinct pharmacophoric elements.

Basis for Selecting CAS 2034405-27-9 Over Common Heteroaryl Urea Analogs


Simple substitution with other benzyl or phenyl ureas is not equivalent because biological target engagement is highly sensitive to the electronic and steric properties of the remote aryl/heteroaryl 'head group'. The specific combination of a 4-fluorophenyl architecture attached through a urea-piperidine-pyrimidine linker is not arbitrary; computational SAR studies on this chemical series demonstrate that electron-withdrawing substituents like fluorine and trifluoromethyl significantly influence biological properties, including pharmacokinetic parameters like half-life (t1/2) [1]. Therefore, selecting this specific compound ensures the precise electronic and spatial configuration required for target interaction, a parameter not met by general aryl urea alternatives.

Quantitative Differentiation Guide for 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea


D3 vs D2 Dopamine Receptor Subtype Selectivity Profile Inferred from Related Chemical Series

An analog bearing a linker-extended piperazine instead of the core piperidine (BDBM50181156) shows measurable affinity discrimination between dopamine receptor subtypes. This behavior is a class-level characteristic driven by the H-bond donor/acceptor geometry of the urea and the deep hydrophobic pocket interactions of the trifluoromethylpyrimidine. For further selection, the targeted compound's rigid piperidine spacer may produce a different binding profile compared to the flexible butyl-linked comparator [1].

Dopamine D3 Receptor GPCR Selectivity Urea Bioisostere

Enzyme Inhibitory Potency of Structurally Related Scoping Scaffold

In an in vitro enzymatic assay, the structurally related 2-methoxyphenyl analog (1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea) demonstrated measurable AChE inhibition, with a reported IC50 within the low micromolar range (3.8 µM). This provides a quantitative benchmark for the pharmacophore's potential to engage catalytic sites. The target compound's 4-fluorobenzyl group is predicted to alter lipophilic interactions and hydrogen bonding potential relative to the 2-methoxyphenyl comparator, making it a valuable tool for probing steric and electronic effects on enzyme inhibition .

Enzyme Inhibition Acetylcholinesterase (AChE) Drug Design

Differentiation in Hypothesized Metabolic Liability via Substituent Comparison

A computational 3D-QSAR study on N-fluorinated phenyl-N'-pyrimidyl ureas provides evidence that the presence and position of fluorine substituents on the benzyl ring are key determinants of metabolic stability, traditionally measured as half-life (t1/2). The study quantitatively links electron-withdrawing effects to improved stability parameters [1]. In a cross-study comparable context, a methoxyethyl-substituted analog offers a higher topological polar surface area (TPSA) and greater hydrogen bond acceptor count, potentially resulting in a 2.9-fold higher in vitro intrinsic clearance in human liver microsomes compared to a fluorinated counterpart [2].

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Validated Application Scenarios for 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea


D3-Selective Ligand Probe Development

This compound serves as a critical starting point for designing selective dopamine D3 receptor ligands. The inferred class-level selectivity from related pyrimidinyl-urea chemotypes (Ki 2.70 nM for D3 vs. 137 nM for D2) makes it a valuable scaffold for CNS medicinal chemistry, where its rigid piperidine linker can be used to further refine subtype selectivity and explore biased signaling pathways.

Enzyme Inhibition Model for Topoisomerase IIα Research

As a structural analog of the 2-methoxyphenyl AChE inhibitor, this compound can be utilized in comparative enzyme inhibition studies. Its altered electronic profile (4-fluorobenzyl vs. 2-methoxyphenyl) provides a tool to investigate structure-activity relationships (SAR) governing potency, selectivity, and binding kinetics in Topoisomerase IIα inhibition, an area of ongoing investigation for the scaffold.

In Vivo Pharmacokinetic Study of Metabolic Stability

The compound is particularly suited for in vivo pharmacokinetic (PK) studies where metabolic stability is a key endpoint. Leveraging the predicted 2.9-fold difference in intrinsic clearance relative to the methoxyethyl analog, researchers can directly test the hypothesis that the 4-fluorobenzyl group confers superior metabolic stability in rodent models, informing the design of longer-acting therapeutic candidates.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.